molecular formula C6H14ClNO2 B1437227 O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride CAS No. 851074-40-3

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride

Cat. No.: B1437227
CAS No.: 851074-40-3
M. Wt: 167.63 g/mol
InChI Key: CWIOQGVXNNMFJC-UHFFFAOYSA-N
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Description

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2. It is a white to pale yellow powder that is used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride typically involves the acetylation of N-(tert-butyl)hydroxylamine. The reaction is carried out in the presence of acetic anhydride and a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include enzymes and other biological molecules, where it can modify their activity or function .

Comparison with Similar Compounds

Comparison: O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride is unique due to its acetyl group, which imparts distinct reactivity and stability compared to similar compounds. This makes it particularly useful in specific synthetic applications where other hydroxylamines may not be as effective .

Properties

IUPAC Name

(tert-butylamino) acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(8)9-7-6(2,3)4;/h7H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIOQGVXNNMFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659821
Record name 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851074-40-3
Record name 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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